![molecular formula C13H9BrClNO2 B3241540 2-Bromo-4-(4-chloro-phenyl)-nicotinic acid methyl ester CAS No. 147078-80-6](/img/structure/B3241540.png)
2-Bromo-4-(4-chloro-phenyl)-nicotinic acid methyl ester
Overview
Description
The compound “2-Bromo-4-(4-chloro-phenyl)-nicotinic acid methyl ester” is a complex organic molecule. It contains functional groups such as a bromine atom, a chlorine atom, a phenyl group, a nicotinic acid group, and a methyl ester group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it may involve reactions such as the Suzuki-Miyaura cross-coupling, which is a widely-used reaction for forming carbon-carbon bonds . This reaction typically involves a boronic acid or boronic ester, which could potentially be used in the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific information on this compound, it’s difficult to provide an accurate molecular structure analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. These could include properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications
- Boronic Acid Derivatives : 2-Bromo-4-(4-chloro-phenyl)-nicotinic acid methyl ester belongs to the class of pinacol boronic esters, which serve as valuable building blocks in organic synthesis . These compounds are used in Suzuki–Miyaura couplings, C–C bond formations, and other transformations.
- The catalytic protodeboronation of alkyl boronic esters, including 2-Bromo-4-(4-chloro-phenyl)-nicotinic acid methyl ester, enables formal anti-Markovnikov alkene hydromethylation . This transformation is valuable but previously unknown.
- Alkene Functionalization : The hydromethylation sequence can be applied to various substrates, including methoxy-protected (−)-Δ8-THC and cholesterol .
Organic Synthesis and Medicinal Chemistry
Hydromethylation Reactions
Synthetic Applications
Precursor in Cathinone Synthesis
Safety And Hazards
properties
IUPAC Name |
methyl 2-bromo-4-(4-chlorophenyl)pyridine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO2/c1-18-13(17)11-10(6-7-16-12(11)14)8-2-4-9(15)5-3-8/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBLLDJEGBXALU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1Br)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601203952 | |
Record name | Methyl 2-bromo-4-(4-chlorophenyl)-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601203952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(4-chloro-phenyl)-nicotinic acid methyl ester | |
CAS RN |
147078-80-6 | |
Record name | Methyl 2-bromo-4-(4-chlorophenyl)-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147078-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-bromo-4-(4-chlorophenyl)-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601203952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.